molecular formula C16H22O2 B12919555 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene CAS No. 62113-38-6

1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene

Cat. No.: B12919555
CAS No.: 62113-38-6
M. Wt: 246.34 g/mol
InChI Key: ICLAYWWVLKEYIG-UHFFFAOYSA-N
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Description

1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene is an organic compound that features a benzene ring substituted with two tetrahydrofuran-2-ylmethyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene typically involves the reaction of benzene derivatives with tetrahydrofuran-2-ylmethyl halides under specific conditions. One common method is the alkylation of benzene using tetrahydrofuran-2-ylmethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield partially or fully hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its ability to enhance mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its benzene ring and tetrahydrofuran-2-ylmethyl groups, which can participate in various chemical reactions. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis((tetrahydrofuran-2-yl)methyl)benzene: Similar structure but with substitutions at the 1 and 4 positions.

    1,3-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of tetrahydrofuran-2-ylmethyl groups.

    1,3-Bis(methoxymethyl)benzene: Features methoxymethyl groups instead of tetrahydrofuran-2-ylmethyl groups.

Uniqueness

1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene is unique due to the presence of tetrahydrofuran-2-ylmethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

62113-38-6

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-[[3-(oxolan-2-ylmethyl)phenyl]methyl]oxolane

InChI

InChI=1S/C16H22O2/c1-4-13(11-15-6-2-8-17-15)10-14(5-1)12-16-7-3-9-18-16/h1,4-5,10,15-16H,2-3,6-9,11-12H2

InChI Key

ICLAYWWVLKEYIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2=CC(=CC=C2)CC3CCCO3

Origin of Product

United States

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